molecular formula C20H24O5 B128301 Cinnamophilin CAS No. 154677-96-0

Cinnamophilin

Cat. No.: B128301
CAS No.: 154677-96-0
M. Wt: 344.4 g/mol
InChI Key: FPJCOLPRFZWPHM-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2r,3s)-1,4-Bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one is a natural product found in Cinnamomum philippinense with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Oxidative Coupling : The compound has been used in the study of intramolecular oxidative coupling of aromatic compounds, leading to the formation of novel compounds with potential applications in organic synthesis and medicinal chemistry (Krauss & Taylor, 1991).

  • Formation of Lignans : It has been identified in the synthesis of diaryldimethylbutane type lignans from Myristica argentea, which exhibited antimicrobial action against Streptococcus mutans, indicating potential applications in antimicrobial therapies (Nakatani et al., 1988).

Material Science and Optoelectronics

  • Polymer Synthesis : The compound has been involved in the preparation of polyphenylenevinylene with triarylamine pendant groups, showcasing applications in the development of durable polyradicals for high molecular weight, high-spin organic polymers (Kurata, Pu, & Nishide, 2007).

  • Optoelectronic Properties : It plays a role in exploring the structural, optoelectronic, and charge transport properties of Pechmann dyes, suggesting potential applications in organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).

Chemical Reactions and Synthesis

  • Photoinduced Electron Transfer : The compound has been used in studies involving photoinduced electron transfer, leading to unique rearrangements and formations of novel cyclobutanone derivatives (Ikeda et al., 2004).

  • Catalytic Asymmetric Synthesis : It is significant in the field of asymmetric synthesis, particularly in the context of hydroformylation reactions catalyzed by rhodium complexes of chiral bidentate phosphorus ligands (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

Properties

CAS No.

154677-96-0

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(2R,3S)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one

InChI

InChI=1S/C20H24O5/c1-12(9-14-5-7-16(21)18(10-14)24-3)13(2)20(23)15-6-8-17(22)19(11-15)25-4/h5-8,10-13,21-22H,9H2,1-4H3/t12-,13+/m0/s1

InChI Key

FPJCOLPRFZWPHM-QWHCGFSZSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)C(=O)C2=CC(=C(C=C2)O)OC

SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)C(=O)C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)C(=O)C2=CC(=C(C=C2)O)OC

Synonyms

cinnamophilin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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